1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both pyrazine and pyrazole rings
Scientific Research Applications
1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.
Safety and Hazards
Preparation Methods
The synthesis of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate can yield pyrazine-2-carbohydrazide, which can then be cyclized to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. These methods often require precise control of temperature, pressure, and pH to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogenation or alkylation can occur using reagents like halogens or alkyl halides.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include pyrazine-2-carboxylic acid, pyrazine-2-methanol, and various substituted derivatives.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Molecular targets and pathways involved include enzymes like kinases, which play a crucial role in cell signaling and regulation. The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.
Comparison with Similar Compounds
1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(Pyridin-2-YL)-1H-pyrazole-4-carbaldehyde: This compound features a pyridine ring instead of a pyrazine ring, which can result in different chemical reactivity and biological activity.
1-(Pyrazin-2-YL)-1H-imidazole-4-carbaldehyde: This compound has an imidazole ring instead of a pyrazole ring, which can affect its interaction with biological targets and its overall stability.
1-(Pyrazin-2-YL)-1H-pyrazole-4-methanol: This compound has a hydroxyl group instead of an aldehyde group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which provide a versatile platform for chemical modifications and biological investigations.
Properties
IUPAC Name |
1-pyrazin-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVETIORKXOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698030 | |
Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503176-43-0 | |
Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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